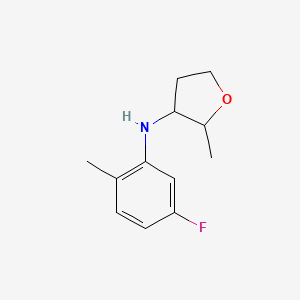

N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine

Description

N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a fluorinated aromatic amine featuring a 2-methyloxolan-3-amine core linked to a 5-fluoro-2-methylphenyl substituent. The fluorine atom at the 5-position of the phenyl ring may enhance metabolic stability and bioavailability, while the methyl group on the oxolane (tetrahydrofuran) ring introduces steric effects that could influence conformational flexibility .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C12H16FNO/c1-8-3-4-10(13)7-12(8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3 |

InChI Key |

FTUXJYLSOLNIDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(C=CC(=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate amine and oxolane derivatives under controlled conditions. The reaction is often catalyzed by palladium-phosphine complexes in the presence of potassium carbonate . The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated aromatic ring and oxolane moiety enable the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Phenyl Derivatives

The closest structural analog is N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (American Elements, 2024), which replaces the 5-fluoro group with a 4-chloro substituent. Key differences include:

| Property | N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine | N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FNO₂ | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 237.26 g/mol | 253.71 g/mol |

| Substituent Position | 5-Fluoro on phenyl ring | 4-Chloro on phenyl ring |

| Electron Effects | Strong electron-withdrawing (F) | Moderate electron-withdrawing (Cl) |

| Lipophilicity (logP) | Estimated ~2.1 (lower than Cl analog) | Estimated ~2.8 (higher due to Cl) |

Heterocyclic Amines with Oxazole Cores

Compounds such as N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) () share an amine-linked heterocyclic core but differ in ring structure (oxazole vs. oxolane) and substituents.

The oxazole core in compound 33 confers aromaticity, which may enhance π-π stacking interactions in biological targets but reduce stability under acidic conditions compared to the oxolane analog .

Fluorinated Aromatic Amines in Patent Literature

The European patent EP 4 056 588 A2 (2022) describes compounds like (S)-N-(3-(5-((1-Acryloylazetidin-2-yl)methoxy)-6-aminopyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide, which share the 5-fluoro-2-methylphenyl motif but incorporate additional functional groups (e.g., acryloyl, pyrimidine) .

| Property | This compound | Patent Compound (EP 4 056 588 A2) |

|---|---|---|

| Complexity | Low (single aromatic ring, simple oxolane) | High (multiple rings, acryloyl group) |

| Target Specificity | Uncharacterized | Likely kinase or protease inhibitor (acryloyl suggests covalent binding) |

| Synthetic Feasibility | Likely straightforward | Requires multi-step synthesis |

The patent compounds emphasize therapeutic targeting through covalent modification (acryloyl) and nucleobase mimicry (pyrimidine), features absent in the simpler oxolane-based amine .

Research Findings and Implications

- Halogen Effects : Fluorine substitution generally improves metabolic stability and bioavailability compared to chlorine, as seen in marketed analogs .

- Core Structure : Saturated oxolane rings may offer better stability than aromatic oxazoles in certain environments .

- Functional Groups : The absence of acryloyl or pyrimidine groups in this compound suggests divergent applications, possibly as a building block for further derivatization rather than a direct therapeutic agent .

Biological Activity

N-(5-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a synthetic compound characterized by a unique molecular structure that includes a fluorinated phenyl ring and an oxolane (tetrahydrofuran) ring. This compound has garnered attention due to its potential biological activities, including interactions with various molecular targets that can modulate biological pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.26 g/mol. The presence of the fluorine atom at the 5-position of the phenyl ring is significant, as it influences both the electronic properties and steric interactions of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Fluorine Position | 5-position |

| Oxolane Ring | Present |

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the oxolane ring contributes to its structural stability and reactivity. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.

- Alteration of Receptor Signaling : By binding to specific receptors, it can influence cellular signaling cascades.

Biological Activity Studies

Research has highlighted several key findings regarding the biological activity of this compound:

-

Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism MCF-7 4.5 Apoptosis induction HepG2 3.8 G2/M phase arrest - Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Receptor Binding : Studies indicate that this compound may bind to neurotransmitter receptors, which could have implications for neurological disorders.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers administered varying concentrations of the compound to MCF-7 and HepG2 cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The findings revealed that this compound acts as a competitive inhibitor, suggesting potential implications for drug-drug interactions in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.